molecular formula C12H24O3 B13812875 3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol CAS No. 63991-90-2

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol

Cat. No.: B13812875
CAS No.: 63991-90-2
M. Wt: 216.32 g/mol
InChI Key: XLNQVDHZDZPRJL-UHFFFAOYSA-N
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Description

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol is an organic compound with a complex structure that includes a cyclohexane ring substituted with three methyl groups and an ether linkage to a propanediol moiety

Chemical Reactions Analysis

Types of Reactions

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol is unique due to its combination of a cyclohexane ring with a propanediol moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, from synthetic chemistry to industrial production .

Properties

CAS No.

63991-90-2

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

3-(3,3,5-trimethylcyclohexyl)oxypropane-1,2-diol

InChI

InChI=1S/C12H24O3/c1-9-4-11(6-12(2,3)5-9)15-8-10(14)7-13/h9-11,13-14H,4-8H2,1-3H3

InChI Key

XLNQVDHZDZPRJL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(CO)O

Origin of Product

United States

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